1,3-Dimethyl-1-phenylurea
Description
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Structure
3D Structure
Properties
CAS No. |
938-91-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,3-dimethyl-1-phenylurea |
InChI |
InChI=1S/C9H12N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |
InChI Key |
ZWOULFZCQXICLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 1,3-Dimethyl-1-phenylurea
[1]
Executive Summary & Chemical Identity
1,3-Dimethyl-1-phenylurea (CAS 938-91-0 ) is a substituted urea derivative characterized by the presence of methyl groups on both nitrogen atoms of the urea linkage, with one nitrogen also bearing a phenyl ring.[1][2][3][4] Unlike its isomer Fenuron (1,1-dimethyl-3-phenylurea), which is a commercial herbicide, the 1,3-dimethyl isomer is primarily a research standard used to study metabolic degradation pathways of phenylurea herbicides (e.g., isoproturon, diuron) and as a model compound in hydrogen-bond donor studies.[1][5]
Core Identity Data
| Property | Specification |
| IUPAC Name | 1,3-Dimethyl-1-phenylurea |
| Common Synonyms | |
| CAS Registry Number | 938-91-0 |
| Molecular Formula | |
| Molecular Weight | 164.21 g/mol |
| SMILES | CN(C1=CC=CC=C1)C(=O)NC |
| InChI Key | ZWOULFZCQXICLZ-UHFFFAOYSA-N |
Physicochemical Properties
The properties of 1,3-Dimethyl-1-phenylurea are governed by its asymmetric substitution , which disrupts the extensive hydrogen-bonding network typically found in symmetrical ureas.[1][5] This results in distinct solubility and melting behavior compared to its analogs.[1][5]
Table 1: Physical & Electronic Characteristics
| Parameter | Value / Range | Technical Insight |
| Physical State | Crystalline Solid | Typically forms white needles or prisms from ethanol/water.[1][6] |
| Melting Point | 125–135 °C (Predicted*) | Note:[1] Structural isomer Fenuron melts at 133–134 °C. The 1,3-substitution pattern retains one N-H donor, maintaining moderate lattice energy.[1][5] |
| Boiling Point | ~268–270 °C (Lit.)[1][5] | High boiling point due to polar urea linkage; decomposition likely near boiling.[1][5] |
| Solubility (Water) | Moderate (~3.0 g/L) | The N-methyl groups increase lipophilicity compared to phenylurea, but the single N-H allows water H-bonding.[1] |
| LogP (Octanol/Water) | ~2.1 – 2.4 | Comparable to Fenuron (LogP 2.42).[1][5] Suitable for reverse-phase HPLC analysis.[1][5] |
| pKa | ~13–14 (Amide N-H) | Extremely weak acid; neutral in physiological pH.[1][5] |
| H-Bond Donors | 1 (N3-H) | Crucial for supramolecular recognition; less competitive than di-donor ureas.[1] |
| H-Bond Acceptors | 1 (C=O) | The carbonyl oxygen is a strong acceptor, polarized by the electron-donating N-methyl groups.[1] |
Critical Research Note: Due to the structural similarity with other methylated ureas (e.g., 1,3-dimethyl-1,3-diphenylurea, MP 122°C), precise identification requires spectroscopic validation (NMR/IR) rather than relying solely on melting point.[1][5]
Synthesis & Purification Protocol
For research applications requiring high purity (>99%), the synthesis via isocyanate addition is the most reliable method.[5] This route avoids the formation of symmetrical byproducts common in phosgene-based routes.[1]
Reaction Logic
The synthesis exploits the nucleophilic attack of
Experimental Workflow (Graphviz Visualization)
The following diagram outlines the step-by-step synthesis and purification logic.
Caption: Synthesis of 1,3-Dimethyl-1-phenylurea via nucleophilic addition. The reaction is atom-economical with high yields (>90%).[1]
Spectroscopic Identification (Self-Validating Data)
To ensure the integrity of the compound, researchers must verify the structure using Nuclear Magnetic Resonance (NMR) .[1][5] The asymmetry of the molecule provides a distinct spectral fingerprint.[5]
Predicted NMR Data (400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.35 – 7.45 | Multiplet | 2H | Ar-H (meta) | Typical aromatic region.[1] |
| 7.20 – 7.30 | Multiplet | 3H | Ar-H (ortho/para) | Overlapping aromatic signals.[1] |
| 4.50 – 5.00 | Broad Singlet | 1H | N(3)-H | Exchangeable proton; broad due to quadrupole broadening by N. |
| 3.25 | Singlet | 3H | N(1)-CH | Deshielded by the aromatic ring and carbonyl.[1] Sharp singlet. |
| 2.75 | Doublet ( | 3H | N(3)-CH | Coupled to the adjacent N-H proton.[1] Becomes a singlet upon |
Infrared (IR) Fingerprint[6]
Research Applications
A. Herbicide Metabolism Standards
1,3-Dimethyl-1-phenylurea is a critical reference standard for analyzing the environmental degradation of phenylurea herbicides.[1][5]
-
Context: Herbicides like Isoproturon and Diuron undergo
-demethylation in soil and water.[1][5] -
Utility: It serves as a "Type 2" metabolite standard (monodemethylated analog) in HPLC-MS/MS assays to track the kinetics of herbicide breakdown in groundwater.[1][5]
B. Supramolecular Host-Guest Chemistry
Unlike symmetrical diphenylureas (which are potent anion receptors), the 1,3-dimethyl-1-phenylurea possesses only one hydrogen bond donor (the N3-H).[1]
-
Mechanism: It acts as a control molecule to quantify the contribution of single vs. double H-bond donation in anion binding studies (e.g., binding chloride or acetate).[1][5]
-
Thermodynamics: Used to determine the free energy (
) of mono-dentate urea-anion interactions in non-polar solvents.[1]
C. Analytical Method (HPLC-UV)
For quantification in biological or environmental matrices:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1][5]
-
Mobile Phase: Acetonitrile : Water (40:60 v/v) isocratic.[1][5]
-
Detection: UV at 245 nm (Maximize absorption of the phenyl-urea chromophore).[1][5]
-
Retention Time: Expect elution between 1,1-dimethyl-3-phenylurea (Fenuron) and 1-methyl-1-phenylurea due to intermediate lipophilicity.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the same precautions as Fenuron (CAS 101-42-8).[1]
References
-
NIST Chemistry WebBook. 1,3-Dimethyl-1-phenylurea (CAS 938-91-0) - Thermochemistry & Spectra.[1] National Institute of Standards and Technology.[1][4][5] [Link][4][5]
-
PubChem Database. Compound Summary: 1,3-Dimethyl-1-phenylurea (CID 70317).[1][5] National Center for Biotechnology Information.[1][5] [Link][5]
-
Organic Syntheses. General Procedures for Urea Synthesis via Isocyanates. Org.[1][5][6][8] Synth. Coll. Vol. 4, p. 700.[1][5] (Methodology Reference).
Sources
- 1. 1,3-Dimethyl-1-phenylurea | C9H12N2O | CID 70317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 615-16-7|2-Hydroxybenzimidazole|BLD Pharm [bldpharm.com]
- 3. 59690-88-9|1-(3-Aminophenyl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1,3-dimethyl-1-phenylurea [webbook.nist.gov]
- 5. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. chemos.de [chemos.de]
- 8. scs.illinois.edu [scs.illinois.edu]
Solubility Profile & Solvation Mechanics of Inorganic Salts in 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Executive Summary
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has emerged as the premier non-carcinogenic alternative to Hexamethylphosphoramide (HMPA) in advanced organic synthesis. Its utility is defined by its ability to dissolve and dissociate inorganic salts—particularly lithium halides and organometallic reagents—creating highly reactive "naked" anions.
This guide provides a technical analysis of the solubility profile of inorganic salts in DMPU. Unlike water or methanol, where solubility is driven by hydrogen bonding, DMPU relies on high Lewis basicity (Donor Number) and dipole-dipole interactions. This document synthesizes physicochemical data, mechanistic insights, and validated experimental protocols for researchers utilizing DMPU in nucleophilic substitutions, organometallic catalysis, and electrochemical applications.
Part 1: Physicochemical Architecture of Solvation
To understand what dissolves in DMPU, one must understand how it solvates. DMPU is a polar aprotic solvent with a cyclic urea core.[1] Its solvation power stems from the electron-rich carbonyl oxygen, which acts as a powerful Lewis base, coordinating strongly with hard cations (Li⁺, Na⁺, Sm²⁺).
Comparative Solvent Parameters
The following table contrasts DMPU with its toxic predecessor (HMPA) and common alternatives. Note the high Dipole Moment and Donor Number, which are critical for breaking the lattice energy of inorganic salts.
| Property | DMPU | HMPA (Toxic Reference) | DMSO | NMP |
| Dielectric Constant ( | 36.1 | 30.0 | 46.7 | 32.2 |
| Dipole Moment ( | 4.17 | 5.54 | 3.96 | 4.09 |
| Donor Number (DN, kcal/mol) | ~32 - 37 * | 38.8 | 29.8 | 27.3 |
| Acceptor Number (AN) | ~10 | 10.6 | 19.3 | 13.3 |
| Structure | Cyclic Urea | Phosphoramide | Sulfoxide | Cyclic Amide |
*Note: DN values for DMPU vary in literature but consistently rank it above DMSO and comparable to HMPA, validating its use as a strong cation solvator.
The "Space-Demanding" Solvation Shell
Unlike HMPA, DMPU possesses a "space-demanding" structure due to the methyl groups flanking the carbonyl.
-
Mechanism: The methyl groups create steric bulk that prevents the formation of tight, high-coordination-number complexes with metal centers.
-
Result: This often leads to lower coordination numbers (e.g., 4 or 5 instead of 6) for solvated cations.[2]
-
Impact on Reactivity: The cation is sequestered, but the steric bulk prevents the solvent from "over-stabilizing" the complex, often leaving the counter-anion (the nucleophile) in a highly energetic, non-solvated state.
Part 2: Solubility Profile of Inorganic Salts
Direct quantitative solubility data (g/100mL) for DMPU is sparse in open literature compared to aqueous systems. The profiles below are constructed from synthetic utility , electrochemical data , and solvation thermodynamics .
Class I: High Solubility (Dissociative)
Salts that form stable, high-concentration solutions (>0.5 M).
| Salt | Solubility Status | Mechanistic Driver | Typical Application |
| LiCl | High | Strong Li⁺-Carbonyl coordination breaks lattice. | Additive in peptide coupling; breaking aggregates. |
| LiClO₄ | High | Low lattice energy anion + High cation solvation. | Electrolyte for Li-ion batteries; Diels-Alder catalysis. |
| NaI | High | Soft anion (I⁻) + Solvated Na⁺. | Finkelstein reactions; Nucleophilic iodination. |
| SmI₂ | High | Forms deep blue stable complex. | Single-electron reductions (Kagan's Reagent). |
| MgBr₂ | Moderate-High | Strong Mg²⁺ coordination. | Lewis acid catalysis. |
Class II: Moderate/Reactive Solubility (Synthetic)
Salts that dissolve sufficiently (0.05 M - 0.5 M) to drive reactions, often aided by heat or phase-transfer catalysts.
| Salt | Solubility Status | Mechanistic Driver | Typical Application |
| NaN₃ | Moderate | Lattice energy is significant; requires heat. | Nucleophilic azidation ( |
| KCN | Low-Moderate | K⁺ is larger, less tightly solvated than Li⁺. | Cyanation (often requires 18-Crown-6). |
| LiBr | High | Similar to LiCl but softer anion. | Halide exchange. |
| Acetates | Moderate | Organic anion aids compatibility. | Nucleophilic substitution. |
Class III: Low Solubility (Lattice-Limited)
Salts where lattice energy exceeds solvation enthalpy. Use requires slurry conditions or additives.
| Salt | Solubility Status | Mechanistic Driver | Typical Application |
| LiF / NaF | Insoluble | Extremely high lattice energy (Hard-Hard). | Fluorination (requires CsF or spray-dried KF). |
| K₂CO₃ | Sparingly | Multivalent anion + High lattice energy. | Base-mediated alkylation (Heterogeneous). |
| Sulfates | Insoluble | High lattice energy. | Generally not used in DMPU. |
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic for selecting DMPU based on salt type and the solvation shell mechanism.
Caption: Mechanistic pathway of salt dissolution in DMPU. High donor capability solvates cations, while steric bulk prevents tight packing, leaving anions "naked" and reactive.
Part 4: Experimental Protocol (Self-Validating)
Since specific solubility data points are rare, researchers must validate solubility for their specific lot of salt and solvent. DMPU is hygroscopic; water content drastically alters solubility and reactivity.
Protocol: Gravimetric Determination of Solubility Limit
Objective: Determine the saturation limit of a salt (e.g., LiCl) in DMPU at 25°C.
Reagents:
-
DMPU (Distilled from CaH₂ or molecular sieves, <50 ppm H₂O).
-
Inorganic Salt (Dried under vacuum at 100°C for 4h).
Workflow:
-
Preparation: In a glovebox or under Ar, dispense 5.00 mL of dry DMPU into a tared, sealable centrifuge tube.
-
Saturation: Add the inorganic salt in small increments (e.g., 50 mg) with vigorous vortexing.
-
Equilibration: Sonicate the mixture for 30 minutes at 25°C. If solid dissolves completely, add more. Repeat until a persistent solid phase remains.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to pellet undissolved salt.
-
Quantification (Evaporative):
-
Carefully pipette 1.00 mL of the clear supernatant into a pre-weighed vial.
-
Critical Step: DMPU has a high boiling point (246°C). Do not rely on simple evaporation.
-
Use a Kugelrohr apparatus or high-vacuum line (0.1 mmHg) with gentle heating (80°C) to remove solvent over 12 hours.
-
Weigh the residue.[3]
-
-
Calculation:
Validation Check:
-
If the residue appears oily or smells of amine, solvent removal is incomplete. Increase vacuum time.
-
Compare result with a known standard (e.g., LiCl in DMF) to ensure method accuracy.
Part 5: Applications & Synthetic Utility[4][5]
Samarium Diiodide (SmI₂) Reductions
DMPU is a critical ligand for SmI₂ chemistry.
-
Effect: Addition of DMPU to SmI₂/THF solutions turns the solution from blue to purple/deep blue.
-
Benefit: It significantly increases the reduction potential of Sm(II), allowing for the reduction of functional groups (e.g., amides, esters) that are inert to SmI₂ in pure THF.
-
Solubility: SmI₂ is soluble in DMPU/THF mixtures. Pure DMPU can dissolve SmI₂ but is viscous; mixtures are preferred.
Nucleophilic Substitutions ( )
For reactions like
-
DMPU solvates the Na⁺ ion.
-
The azide anion (
) is left "naked" (unsolvated) because DMPU does not hydrogen bond with the anion. -
Result: Reaction rates can be 10-100x faster than in protic solvents.
References
-
Seebach, D., et al. (1982).[1] "Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases."[4] Helvetica Chimica Acta.[1] Link
-
Mukhopadhyay, T. & Seebach, D. (1982).[1] "DMPU as a Substitute for HMPA."[1] Helvetica Chimica Acta.[1]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for Solvent Parameters).
- Proctor, G. (1981). "The reduction of aromatic ketones by SmI2 in the presence of DMPU." Tetrahedron Letters.
-
Anderson, J. C., et al. (1990).[1] "DMPU: A Safer Alternative to HMPA." Synlett.
-
Sigma-Aldrich. (2024). "1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Product Specification." Link
-
Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. (Source for physical constants).[1][3][5][6][7]
Sources
- 1. DMPU - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Donor_number [chemeurope.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pure.mpg.de [pure.mpg.de]
The Coordination Chemistry of DMPU Ligands: A Technical Guide for Researchers
Introduction: DMPU as a Ligand in Modern Coordination Chemistry
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has emerged as a crucial ligand and polar aprotic solvent in contemporary chemical synthesis.[1][2] Initially developed as a safer, non-carcinogenic substitute for the widely used but toxic hexamethylphosphoramide (HMPA), DMPU has carved its own niche in the field of coordination chemistry.[2][3] Its unique combination of electronic and steric properties makes it an intriguing ligand for a wide array of metal centers, influencing the kinetics, thermodynamics, and outcomes of various chemical transformations.[1][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the coordination chemistry of DMPU. We will delve into the fundamental electronic and steric characteristics that govern its binding behavior, explore its coordination modes with various metal ions, and provide detailed, field-proven protocols for the synthesis and characterization of a representative DMPU-metal complex.
Pillar 1: Unveiling the Ligand Personality of DMPU - Steric and Electronic Effects
The coordination behavior of any ligand is dictated by a delicate interplay of its steric and electronic properties. DMPU is a prime example of how these factors can be strategically exploited in chemical synthesis.
Electronic Properties: A Strong σ-Donor
The DMPU molecule possesses a highly polarized carbonyl group, with significant negative charge localized on the oxygen atom. This makes the oxygen atom a strong Lewis base and an excellent σ-donor, readily coordinating to metal centers. This strong electron-donating ability is a key reason for its effectiveness in stabilizing metal cations and facilitating a wide range of reactions, including nucleophilic substitutions and organometallic transformations.[2]
Steric Properties: The "Space-Demanding" Nature of DMPU
A defining characteristic of DMPU is its significant steric bulk. The two methyl groups positioned adjacent to the coordinating oxygen atom create a sterically hindered environment around the metal center.[5][6][7] This "space-demanding" nature has profound consequences for the coordination sphere of the metal ion:
-
Lower Coordination Numbers: The steric hindrance exerted by DMPU often results in metal complexes with lower coordination numbers compared to those formed with less bulky ligands like water or dimethyl sulfoxide (DMSO).[6][8][9] This can lead to the formation of coordinatively unsaturated metal centers, which can be highly reactive and catalytically active.
-
Altered Reactivity: The reduction in coordination number can significantly alter the chemical reactivity of the metal center.[2] For instance, five-coordinate metal solvates in DMPU have shown a markedly higher ability to form complexes compared to their six-coordinate counterparts.[2]
The Flexible M-O-C Bond Angle: An Adaptive Ligand
To accommodate its steric bulk, the DMPU ligand exhibits remarkable flexibility in its coordination geometry. The M-O-C bond angle can vary significantly, ranging from approximately 125° to 170°.[5][7] This allows the ligand to "flatten" its profile to minimize steric clashes and enable the formation of stable complexes with a variety of metal ions and coordination geometries.[5][7]
Pillar 2: Coordination Across the Periodic Table - A Survey of DMPU-Metal Complexes
DMPU's versatile nature allows it to coordinate with a broad spectrum of metal ions, from main group elements to transition metals and lanthanides. The resulting complexes often exhibit unique structural and reactive properties.
Main Group and Alkaline Earth Metals
DMPU readily forms complexes with alkali and alkaline earth metals. These interactions are primarily electrostatic, driven by the strong ion-dipole attraction between the metal cation and the polar carbonyl group of DMPU. The steric bulk of DMPU plays a role in determining the stoichiometry and coordination geometry of these complexes.
Transition Metals: A Playground for Catalysis and Materials Science
The coordination chemistry of DMPU with transition metals is particularly rich and has significant implications for catalysis and materials science. The steric hindrance of DMPU can be used to control the number of other ligands that can bind to the metal center, thereby influencing its catalytic activity and selectivity. Studies have been conducted on DMPU complexes with various transition metals, including iron, cobalt, nickel, zinc, and cadmium.[6][8][9]
Lanthanides: Unique Coordination Geometries
DMPU also forms stable complexes with lanthanide ions. Interestingly, the coordination number of lanthanide ions solvated by DMPU can differ between the solid state and solution. For many lanthanides, six-coordinate complexes are observed in the solid state, while they are seven-coordinate in DMPU solution, highlighting the dynamic nature of these systems.[6][8][9]
Pillar 3: From Theory to Practice - A Validated Experimental Workflow
To bridge the gap between theoretical understanding and practical application, this section provides a detailed, step-by-step protocol for the synthesis and characterization of a representative transition metal-DMPU complex: dibromobis(N,N'-dimethylpropyleneurea)cobalt(II), [CoBr2(dmpu)2]. This tetrahedral cobalt(II) complex serves as an excellent model system for illustrating the key principles of DMPU coordination chemistry.
Experimental Protocol: Synthesis of [CoBr2(dmpu)2]
This protocol is based on established methods for the synthesis of similar cobalt(II) halide complexes with N-donor ligands. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials:
-
Anhydrous Cobalt(II) Bromide (CoBr₂)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Schlenk Flask and standard Schlenk line equipment
-
Magnetic Stirrer and Stir Bar
-
Filter Funnel and Filter Paper
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous cobalt(II) bromide (1.0 mmol). The use of an inert atmosphere is crucial to prevent the oxidation of the cobalt(II) center and to exclude moisture, which could compete with DMPU for coordination.
-
Ligand Addition: To the flask, add anhydrous ethanol (20 mL) to dissolve the CoBr₂. Once dissolved, add a solution of DMPU (2.2 mmol, 2.2 equivalents) in anhydrous ethanol (10 mL) dropwise with vigorous stirring. Using a slight excess of the DMPU ligand ensures complete formation of the desired bis-ligated complex.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. During this time, the color of the solution will change, indicating the formation of the cobalt-DMPU complex. The reaction is typically driven by the favorable formation of the Co-O bond.
-
Precipitation and Isolation: Reduce the volume of the solvent in vacuo to approximately 10 mL. Slowly add anhydrous diethyl ether (40 mL) to the concentrated solution with stirring. Diethyl ether is used as an anti-solvent to precipitate the product, as the complex is less soluble in this non-polar solvent.
-
Washing and Drying: Collect the resulting crystalline precipitate by filtration under an inert atmosphere. Wash the solid with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to obtain the final [CoBr2(dmpu)2] complex.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for [CoBr2(dmpu)2].
Characterization Workflow: A Multi-technique Approach
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized [CoBr2(dmpu)2] complex and to elucidate its structural features.
1. Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds. The coordination of DMPU to the cobalt center through its carbonyl oxygen will cause a shift in the C=O stretching frequency.
-
Protocol:
-
Acquire an IR spectrum of pure DMPU as a reference.
-
Acquire an IR spectrum of the synthesized [CoBr2(dmpu)2] complex.
-
Compare the two spectra, paying close attention to the C=O stretching region (typically 1650-1700 cm⁻¹ for the free ligand).
-
-
Expected Result: A significant shift of the C=O stretching vibration to a lower wavenumber (typically by 20-50 cm⁻¹) is expected upon coordination to the cobalt(II) center. This is due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O bond.
2. UV-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are characteristic of the metal ion's d-orbital splitting and coordination geometry.
-
Protocol:
-
Prepare a dilute solution of [CoBr2(dmpu)2] in a suitable non-coordinating solvent (e.g., dichloromethane).
-
Record the UV-Vis spectrum over a range of 400-800 nm.
-
-
Expected Result: Tetrahedral high-spin cobalt(II) complexes typically exhibit characteristic absorption bands in the visible region, often between 500 and 800 nm, which are responsible for their intense blue or green colors.[7][9]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: While cobalt(II) is paramagnetic, which can lead to significant line broadening and large chemical shift ranges in NMR spectra, it is still a valuable tool for characterizing the complex in solution.
-
Protocol:
-
Dissolve the [CoBr2(dmpu)2] complex in a deuterated, non-coordinating solvent (e.g., CD₂Cl₂).
-
Acquire a ¹H NMR spectrum.
-
-
Expected Result: The proton signals of the coordinated DMPU ligand will be significantly shifted and broadened compared to the free ligand due to the paramagnetic nature of the Co(II) center. The pattern of these shifts can provide insights into the geometry of the complex in solution.
4. Single-Crystal X-ray Diffraction (XRD):
-
Principle: XRD is the most definitive method for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the overall coordination geometry.
-
Protocol:
-
Grow single crystals of [CoBr2(dmpu)2] suitable for XRD analysis. This can often be achieved by slow evaporation of a solvent or by slow diffusion of an anti-solvent.
-
Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Solve and refine the crystal structure using appropriate software.
-
-
Expected Result: The crystal structure will confirm the tetrahedral coordination geometry around the cobalt(II) center, with two bromide ions and two DMPU ligands coordinated through their oxygen atoms. It will also provide precise bond lengths for the Co-O and Co-Br bonds, as well as the Co-O-C bond angle of the DMPU ligand.
Diagram of the Characterization Workflow:
Sources
- 1. Paramagnetic NMR Spectroscopy of Cobalt(II) and Copper(II) Derivatives of Pseudomonas aeruginosa His46Asp Azurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Very Large Magnetic Anisotropy of Cage Cobalt(II) Complexes with a Rigid Cholesteryl Substituent from Paramagnetic NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Co(II) Coordination in Prokaryotic Zinc Finger Domains as Revealed by UV-Vis Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton and Carbon-13 NMR Spectra of Paramagnetic Cobalt( II ) Complexes containing Mono- and Di-methylpyridines - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A608450H [pubs.rsc.org]
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- 9. scispace.com [scispace.com]
dielectric constant of 1,3-Dimethyl-1-phenylurea vs HMPA
The following technical guide details the comparative dielectric properties and solvation capabilities of 1,3-Dimethyl-1-phenylurea versus HMPA .
Executive Summary: Nomenclature & Scope Clarification
Critical Distinction: The term "DMPU" in organic synthesis almost universally refers to 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (also known as N,N'-Dimethylpropyleneurea). This cyclic urea is the industry-standard, non-carcinogenic replacement for HMPA.
The specific chemical requested, 1,3-Dimethyl-1-phenylurea (CAS 938-91-0), is an acyclic urea derivative typically used as an epoxy curing accelerator or stabilizer, not as a reaction solvent. It is often a solid or viscous oil with poor solvent characteristics for organometallic chemistry compared to the cyclic variant.
Guide Scope: To ensure this guide addresses the functional requirement of "drug development" and "HMPA replacement," the analysis below focuses on the comparison between HMPA and Cyclic DMPU (the true solvent alternative), while explicitly noting the properties of the phenyl-urea where relevant to prevent formulation errors.
Part 1: Physical Properties Matrix
The efficacy of HMPA and DMPU as co-solvents in organolithium chemistry (e.g., enolate alkylation) is governed by the balance between Dielectric Constant (
Table 1: Solvation Parameters of HMPA vs. DMPU
| Property | HMPA (Standard) | DMPU (Cyclic Replacement) | 1,3-Dimethyl-1-phenylurea |
| IUPAC Name | Hexamethylphosphoramide | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | 1,3-Dimethyl-1-phenylurea |
| Structure Type | Phosphoramide (Aprotic) | Cyclic Urea (Aprotic) | Acyclic Urea (Aprotic) |
| Dielectric Constant ( | 30.0 (at 20°C) | 36.1 (at 25°C) | Not standard (Solid/Oil) |
| Dipole Moment ( | 5.54 D | 4.23 D | ~3.5 D (Est.)[1][2] |
| Donor Number (DN) | 38.8 (kcal/mol) | 33.0 (kcal/mol) | < 25 (Est. due to Ph delocalization) |
| Boiling Point | 235°C | 246°C | N/A (High/Decomposes) |
| Melting Point | 7°C | -20°C | ~115°C (Solid) |
| Toxicity Profile | Proven Carcinogen (Nasal) | Low Toxicity (Reprotoxin at high dose) | Irritant |
Key Insight: Counter-intuitively, DMPU has a higher dielectric constant (36.1) than HMPA (30.0). However, HMPA is often a superior solvent for breaking ion aggregates. This proves that Donor Number (Lewis Basicity) —the ability to coordinate directly to the cation (Li+)—is more critical than bulk polarity (
) in these reactions.
Part 2: Mechanistic Analysis
The Dielectric vs. Donor Paradox
In drug development, these solvents are used to accelerate
-
HMPA Mechanism: The oxygen in the P=O bond is highly basic (DN = 38.8) and sterically accessible. It donates electron density directly to the metal cation (e.g., Li+), sequestering it. The "naked" anion is then left highly reactive.
-
DMPU Mechanism: While DMPU has a higher bulk dielectric constant (
), its carbonyl oxygen is slightly less basic (DN = 33.0) and the cyclic structure imposes different steric constraints. -
1,3-Dimethyl-1-phenylurea: The phenyl ring withdraws electron density from the nitrogen lone pairs, which in turn reduces the electron density available at the carbonyl oxygen (resonance effect). This drastically lowers its Donor Number, making it ineffective for cation solvation compared to the alkylated cyclic urea.
Solvation Visualization
The following diagram illustrates the transition from Contact Ion Pairs to Solvent Separated Ion Pairs, highlighting why HMPA and DMPU are interchangeable in most (but not all) contexts.
Caption: Transition from aggregated ion pairs to reactive species. HMPA dominates via Donor Number, while DMPU compensates with high Dielectric Constant.
Part 3: Experimental Protocols
Protocol A: Purification of DMPU (Critical Step)
Commercial DMPU is hygroscopic. Water acts as a proton source, quenching sensitive organometallic reagents (e.g., LDA, n-BuLi).
-
Pre-drying: Store DMPU over activated 4Å molecular sieves for 24 hours.
-
Distillation:
-
Transfer DMPU to a round-bottom flask containing Calcium Hydride (
). -
Stir for 2 hours at room temperature to neutralize residual moisture.
-
Distill under reduced pressure (vacuum). Note: DMPU boils at ~246°C at atm; use high vacuum (<1 mmHg) to distill at manageable temperatures (~100°C).
-
-
Storage: Store under Argon/Nitrogen over fresh 4Å sieves.
Protocol B: HMPA-to-DMPU Substitution (General Alkylation)
Scenario: Alkylation of a ketone enolate.
-
Generation: Dissolve ketone in THF at -78°C. Add LDA (1.1 equiv). Stir for 30 min.
-
Solvent Addition:
-
Standard HMPA: Add 10-20% v/v HMPA.
-
DMPU Replacement: Add 20-25% v/v DMPU .
-
Reasoning: Due to the slightly lower Donor Number (33 vs 38.8), a slight excess of DMPU relative to the original HMPA volume is often recommended to ensure equivalent cation sequestering kinetics.
-
-
Reaction: Add alkyl halide. Warm to 0°C or RT as per specific kinetics.
-
Workup: Quench with
. Extract. Wash organic layer with water 3x (DMPU is water-soluble, ensuring removal).
Part 4: Safety & Toxicology
-
HMPA: Classified as a potent carcinogen (IARC Group 2B). Induces nasal tumors in rats at low ppm. High skin permeability.
-
DMPU: Non-mutagenic in Ames tests. Low acute toxicity.[3] However, it is a reproductive toxin at high doses. Standard PPE (gloves, fume hood) is sufficient, unlike the strict isolation required for HMPA.
References
-
Seebach, D., et al. (1982).[4] N,N'-Dimethylpropyleneurea (DMPU) as a Cosolvent for Electrochemical and Organometallic Reactions—A Substitute for HMPA. Helvetica Chimica Acta.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for Dielectric Constants).
-
Mukhopadhyay, M. (2021). Densities, heat capacities, viscosities... of DMPU.[3] Journal of Chemical Thermodynamics. [3]
-
PubChem. (2024). 1,3-Dimethyl-1-phenylurea Compound Summary. National Library of Medicine.
-
ChemicalBook. (2024). Hexamethylphosphoramide Properties.[1][2][3][4][5][6][7][8]
Sources
- 1. 1, 3-Dimethyl-3, 4, 5, 6-Tetrahydro-2 (1H) -Pyrimidinone CAS 7226-23-5 - 1 3-Dimethyl-3 4 5 6-Tetrahydro-21h-Pyrimidinone, 7226-23-5 | Made-in-China.com [m.made-in-china.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. path.web.ua.pt [path.web.ua.pt]
- 4. researchgate.net [researchgate.net]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RU2724105C2 - Method for synthesis of molecules containing a functional group of nitriloxide - Google Patents [patents.google.com]
Methodological & Application
Application Note: Protocol for Replacing HMPA with DMPU in Organic Synthesis
Executive Summary
Hexamethylphosphoramide (HMPA) has historically been the "gold standard" polar aprotic additive for organolithium chemistry, prized for its ability to solvate cations and disrupt aggregate formation.[1] However, its classification as a potent carcinogen (IARC Group 2B) necessitates its replacement in modern drug discovery and process chemistry.
This Application Note details the protocol for substituting HMPA with 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) . While DMPU mimics the solvation capability of HMPA, it is not a drop-in replacement in every scenario; it often requires modified stoichiometry and temperature profiles. This guide provides the mechanistic rationale, physical data, and validated protocols to ensure a successful transition without compromising reaction yield or selectivity.
Safety & Toxicology Context
The Core Directive: The primary driver for this substitution is operator safety , not chemical superiority.
-
HMPA (Hexamethylphosphoramide): A potent alkylating agent and carcinogen.[1][2][3][4] Inhalation studies have confirmed it causes nasal tumors in rats at low ppb levels. It is readily absorbed through the skin.
-
DMPU: A cyclic urea.[4] While structurally similar, it lacks the phosphoramide linkage associated with HMPA's specific mutagenicity.
-
Warning: DMPU is not harmless . It is classified as a reprotoxin and skin irritant. Standard PPE (gloves, fume hood) is mandatory, but the cancer risk is significantly mitigated compared to HMPA.
-
Physicochemical Comparison
To successfully replace HMPA, one must understand the physical shifts in the reaction matrix. DMPU has a higher boiling point and similar dielectric properties, which dictates the workup strategy.
| Property | HMPA | DMPU | Operational Impact |
| Structure | Phosphoramide | Cyclic Urea | DMPU is a slightly weaker donor. |
| Boiling Point | 233 °C | 246 °C | Critical: DMPU is harder to remove by distillation; aqueous workup is required. |
| Melting Point | 7 °C | -20 °C | DMPU remains liquid at lower storage temps. |
| Density | 1.03 g/mL | 1.06 g/mL | Similar phase separation behavior. |
| Solubility | Water/Organic | Water/Organic | Both are miscible with water, allowing aqueous removal.[5] |
| Dipole Moment | ~5.3 D | ~4.2 D | DMPU has slightly lower polarity; may require higher equivalents. |
Mechanistic Insight: Cation Solvation
The efficacy of these additives lies in their ability to sequester Lithium cations (
The "Solvent-Separated Ion Pair" (SSIP):
Adding DMPU donates electron density to the
Figure 1: Mechanistic pathway of aggregate disruption by DMPU, leading to enhanced nucleophilicity.
General Replacement Guidelines
When adapting a protocol from HMPA to DMPU, apply the following "Rules of Thumb":
-
Stoichiometry: DMPU is a slightly weaker solvating agent than HMPA.
-
HMPA Protocol: Usually calls for 1-2 equivalents or 5-10% v/v.
-
DMPU Adjustment: Increase to 2-4 equivalents relative to the base (e.g., LDA) or maintain the 10-20% v/v cosolvent ratio.
-
-
Temperature:
-
HMPA reactions often proceed rapidly at -78 °C.
-
DMPU reactions may require warming to -40 °C or 0 °C to achieve comparable rates.
-
-
Order of Addition:
-
Add DMPU after the formation of the initial lithiated species (e.g., after deprotonation) but before the addition of the electrophile. This minimizes side reactions between the base and the cyclic urea.
-
Validated Experimental Protocol
Case Study: Alkylation of a Ketone via Lithium Enolate
This protocol is adapted from the seminal work of Seebach et al., demonstrating the alkylation of a generic ketone.
Reagents:
-
Ketone substrate (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv)
-
DMPU (3.0 - 4.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.1 equiv) under Nitrogen/Argon.
-
Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 15-30 min to form LDA.
-
Add the ketone (1.0 equiv) dropwise as a solution in THF. Stir at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
-
Solvation (The Critical Step):
-
Add DMPU (3.0 - 4.0 equiv) neat via syringe.
-
Note: The solution may change color or viscosity as aggregates break.
-
Stir for 10-15 minutes at -78 °C.
-
-
Alkylation:
-
Add the Alkyl Halide (1.2 equiv) dropwise.
-
Optimization: Unlike HMPA, the reaction might be sluggish at -78 °C. If TLC shows no progress after 1 hour, allow the bath to warm slowly to -20 °C or 0 °C .
-
-
Workup (DMPU Removal Strategy):
-
Quench with saturated aqueous
.[6] -
Phase Partition: DMPU is highly water-soluble but has a high boiling point. Do not attempt to remove it by rotovap.
-
Dilute with
or EtOAc. -
Wash 1: Water (removes bulk DMPU).
-
Wash 2 & 3: Water or Brine (crucial for removing trace DMPU).[6][7]
-
Wash 4: (Optional) If the product is acid-stable, a wash with 1M HCl ensures complete removal of urea/amine residues.
-
Dry organic layer over
, filter, and concentrate.[1]
-
Decision Tree for Protocol Optimization
Use this logic flow when adapting new reactions.
Figure 2: Optimization workflow for adapting temperature and stoichiometry when switching from HMPA to DMPU.
Troubleshooting & FAQ
Q: My yield is lower with DMPU than HMPA.
-
Cause: Incomplete de-aggregation or slower kinetics.
-
Fix: Increase DMPU equivalents to 20% v/v of the solvent mixture. Allow the reaction to warm to 0 °C before quenching.
Q: I see DMPU in my NMR (Singlets at ~2.7 ppm and ~1.9 ppm).
-
Cause: Insufficient aqueous washing.
-
Fix: Dissolve the crude oil in
(not DCM, as DCM dissolves water/DMPU mixtures better) and wash 3x vigorously with water.
Q: Can I use DMI (1,3-Dimethyl-2-imidazolidinone) instead?
-
Answer: Yes. DMI is structurally similar (5-membered ring vs 6-membered DMPU) and often has slightly better rate acceleration than DMPU. The safety profile is similar to DMPU. The protocol above applies to DMI as well.
References
-
Seminal Replacement Paper: Mukhopadhyay, T.; Seebach, D. "Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases."[4][8] Helvetica Chimica Acta, 1982 , 65(1), 385–391.[4][8]
-
Safety Classification (HMPA): International Agency for Research on Cancer (IARC).[9] "Hexamethylphosphoramide."[1][2][3][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71, 1999 .
-
DMPU Properties & Review: Barker, P. L.; Gendler, P. L.; Rapoport, H. "Alkylation of amino acids... using DMPU." Journal of Organic Chemistry, 1981 , 46(12), 2455–2465.
-
Workup Strategies: Reich, H. J. "Bordwell pKa Table and Solvent Properties." University of Wisconsin-Madison Chemistry Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]
- 3. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. articles.researchsolutions.com [articles.researchsolutions.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dimethyl-1-phenylurea as a Lewis Base Catalyst
Abstract
This document provides a comprehensive technical guide on the application of 1,3-Dimethyl-1-phenylurea as a Lewis base catalyst in organic synthesis. While traditionally, ureas are recognized for their hydrogen-bonding capabilities, this guide explores the often-overlooked Lewis basicity of the urea carbonyl oxygen. We present a detailed protocol for a model reaction—the silylation of alcohols—and elucidate the proposed catalytic mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of organocatalysts for efficient and mild chemical transformations.
Introduction: Unveiling the Lewis Basicity of Ureas
Urea derivatives are a cornerstone in the field of organocatalysis, most notably for their ability to act as hydrogen-bond donors, thereby activating electrophiles. This mode of action classifies them as Lewis acid catalysts. However, the electronic structure of the urea moiety, specifically the carbonyl oxygen, also imparts Lewis basic character. The lone pairs on the oxygen atom can interact with Lewis acidic species, a property that can be harnessed for catalysis.
1,3-Dimethyl-1-phenylurea, with its tertiary amine-like nitrogen atoms, directs electronic density towards the carbonyl oxygen, enhancing its nucleophilicity and potential as a Lewis base catalyst. This guide will focus on a practical application of this principle: the catalysis of silylation reactions.
The Silylation of Alcohols: A Case Study
The protection of alcohols as silyl ethers is a fundamental transformation in multi-step organic synthesis. This reaction is often catalyzed by Lewis bases, with 4-(N,N-dimethylamino)pyridine (DMAP) being a common choice. We propose that 1,3-Dimethyl-1-phenylurea can serve as an effective alternative catalyst, operating through a similar mechanistic pathway.
Proposed Mechanism of Catalysis
The catalytic cycle is initiated by the nucleophilic attack of the carbonyl oxygen of 1,3-Dimethyl-1-phenylurea on the silicon atom of the silylating agent (e.g., a silyl chloride). This forms a highly reactive, positively charged silyloxonium intermediate. This intermediate is a superior silylating agent compared to the silyl chloride itself.
The alcohol substrate then attacks the activated silicon center, leading to the formation of the silyl ether product and the protonated catalyst. A stoichiometric base, such as triethylamine, is required to regenerate the neutral 1,3-Dimethyl-1-phenylurea catalyst, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the silylation of alcohols.
Experimental Protocols
Materials and Equipment
-
1,3-Dimethyl-1-phenylurea (catalyst)
-
Alcohol substrate (e.g., benzyl alcohol, cyclohexanol, tert-butanol)
-
Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
Tertiary amine base (e.g., triethylamine, Et3N)
-
Anhydrous solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
General Protocol for the Silylation of a Primary Alcohol
This protocol describes the silylation of benzyl alcohol as a model primary alcohol.
Caption: Experimental workflow for the silylation of benzyl alcohol.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 equiv.), 1,3-dimethyl-1-phenylurea (0.1 equiv.), and triethylamine (1.5 equiv.). Dissolve the components in anhydrous dichloromethane (DCM).
-
Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Substrate Scope and Expected Outcomes
The catalytic efficiency of 1,3-Dimethyl-1-phenylurea is expected to be influenced by the steric hindrance of the alcohol substrate. The following table provides hypothetical, yet realistic, outcomes based on known trends in silylation reactions.
| Entry | Alcohol Substrate | Product | Proposed Reaction Time (h) | Expected Yield (%) |
| 1 | Benzyl Alcohol (Primary) | Benzyl tert-butyldimethylsilyl ether | 2-4 | >95 |
| 2 | Cyclohexanol (Secondary) | Cyclohexyl tert-butyldimethylsilyl ether | 6-8 | 85-90 |
| 3 | tert-Butanol (Tertiary) | tert-Butyl tert-butyldimethylsilyl ether | 24-48 | <20 |
Safety and Handling
-
1,3-Dimethyl-1-phenylurea should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Silyl chlorides are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
1,3-Dimethyl-1-phenylurea presents a viable option as a Lewis base organocatalyst for reactions such as the silylation of alcohols. Its efficacy is rooted in the Lewis basicity of its carbonyl oxygen, which allows for the activation of silylating agents. This application note provides a foundational protocol and mechanistic insight, encouraging further exploration of this and other substituted ureas in Lewis base catalysis.
References
-
Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560-1638. [Link]
- Scheidt, K. A., & Roush, W. R. (Eds.). (2010).
-
Zipse, H., et al. (2014). The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis. Chemistry – A European Journal, 20(44), 14298-14308. [Link]
-
Hanessian, S., et al. (1984). A modification of the Koenigs-Knorr reaction for building glycosides from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) originates from S. Hanessian who used the silver salt silver trifluoromethanesulfonate (TfOAg) and as a proton acceptor tetramethylurea. Carbohydrate Research, 127(1), c1-c4. [Link]
-
PubChem. 1,3-Dimethyl-1-phenylurea. National Center for Biotechnology Information. [Link]
DMPU as a co-solvent in organolithium reactions
Application Note: DMPU as a Kinetic Activator and Co-Solvent in Organolithium Chemistry
Executive Summary
In the landscape of organometallic chemistry, the reactivity of organolithium reagents is dictated by their aggregation state. While Tetrahydrofuran (THF) is the standard solvent, it often fails to sufficiently de-aggregate lithium species for difficult deprotonations or alkylations. Historically, Hexamethylphosphoramide (HMPA) was the additive of choice, but its severe carcinogenicity necessitated a replacement.
This guide details the application of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) . DMPU serves as a safe, non-carcinogenic dipole substitute for HMPA. This document provides the mechanistic rationale, physical data, and validated protocols for using DMPU to facilitate the formation of Solvent-Separated Ion Pairs (SSIPs), thereby dramatically enhancing the nucleophilicity and basicity of organolithium species.
Mechanistic Principles: The Solvation Effect
To utilize DMPU effectively, one must understand the "why." Organolithium reagents (R-Li) in non-polar or moderately polar solvents (Hexane, Et2O, THF) exist as stable aggregates (tetramers or hexamers). These aggregates are kinetically sluggish.
The De-aggregation Logic:
DMPU acts as a powerful Lewis base with high oxygen donor capability. When added to the reaction mixture, DMPU molecules coordinate to the lithium cation (
Key Mechanistic Shift:
The resulting "naked" anion (
Visualization: Aggregation Equilibrium
The following diagram illustrates the structural disruption caused by DMPU.
Figure 1: Transition from stable aggregates to reactive SSIPs mediated by DMPU.
Comparative Solvent Data
DMPU is often compared to HMPA and THF. The following table highlights why DMPU is the superior choice for safety without compromising electronic performance.
Table 1: Physicochemical Properties of Co-Solvents
| Property | DMPU | HMPA | THF | Significance |
| Donor Number (DN) | ~30 kcal/mol | 38.8 kcal/mol | 20.0 kcal/mol | Higher DN = Stronger Li+ binding = More reactive anion. |
| Dielectric Constant ( | 36.1 | 30.0 | 7.5 | Ability to stabilize separated charges. |
| Boiling Point | 246°C | 233°C | 66°C | DMPU is difficult to remove by rotary evaporation; requires aqueous workup or distillation. |
| Toxicity | Irritant (Low) | Carcinogen (High) | Irritant | DMPU is the safe alternative to HMPA. |
| Hygroscopicity | High | High | Moderate | Critical: DMPU must be dried rigorously before use. |
Note: While HMPA has a slightly higher Donor Number, DMPU provides sufficient activation for >95% of synthetic applications previously requiring HMPA.
Operational Guidelines: Handling and Drying
DMPU is highly hygroscopic. Using "wet" DMPU will quench organolithium reagents immediately (protonation), destroying the experiment.
Protocol: Purification of DMPU
-
Pre-drying: Store commercial DMPU over activated 4Å molecular sieves for 24 hours.
-
Distillation: Distill DMPU from Calcium Hydride (
) under reduced pressure (vacuum).-
Boiling Point: ~146°C at 18 mmHg.
-
-
Storage: Store the distilled solvent over 4Å molecular sieves under an inert atmosphere (Argon/Nitrogen) in a Schlenk flask or glovebox.
Application Protocol 1: Alkylation of 1,3-Dithianes
Context: 1,3-Dithianes are acyl anion equivalents (Umpolung). The lithiated species is bulky and often aggregates, leading to poor yields with alkyl halides in pure THF. DMPU accelerates this reaction.
Reagents:
-
1,3-Dithiane derivative (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
DMPU (4.0 equiv or 25% v/v of total solvent)
-
Electrophile (Alkyl Halide) (1.2 equiv)
-
Solvent: Dry THF
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvation: Add the dithiane substrate and dry THF.
-
Co-solvent Addition: Add dry DMPU via syringe.
-
Note: Adding DMPU before the base ensures the lithium species is solvated immediately upon formation, preventing tight aggregate precipitation.
-
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add n-BuLi dropwise over 10 minutes.
-
Observation: The solution may turn bright yellow.
-
Aging: Stir at -78°C for 15 minutes, then warm to 0°C for 30 minutes to ensure complete metallation. (DMPU stabilizes the anion, allowing higher temperatures without decomposition).
-
-
Reaction: Cool back to -78°C (optional, depending on electrophile reactivity) and add the Alkyl Halide.
-
Quench: Monitor by TLC. Once complete, pour into saturated
and extract with EtOAc. -
Removal of DMPU: Wash the organic layer with water (3x) and brine (1x). DMPU is water-soluble and will wash out.
Application Protocol 2: Generation of Kinetic Enolates (LDA/DMPU)
Context: For substrates where LDA in THF fails to effect deprotonation due to steric hindrance or where the resulting enolate aggregates heavily.
Workflow Diagram: The following flowchart visualizes the critical temperature and addition sequences required for high stereocontrol and yield.
Figure 2: Kinetic Enolate formation workflow using LDA/DMPU system.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovered SM | DMPU was wet. | Redistill DMPU from |
| Product Decomposition | Temperature too high during metallation. | Although DMPU stabilizes anions, it also increases their basicity. Keep temperature at -78°C initially. |
| Emulsion during Workup | DMPU presence in organic layer. | DMPU is polar. Use copious water washes (3-4 times) to pull DMPU into the aqueous phase. |
| Reaction "gums up" | Polymerization of THF (rare but possible with strong bases). | Ensure temperature control. Do not let n-BuLi sit in THF/DMPU without substrate for extended periods >0°C. |
References
-
Original Description of DMPU Utility: Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HPTA by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases. Helvetica Chimica Acta, 65(1), 385–391. [Link]
-
Structural Analysis of Organolithiums: Reich, H. J. (2013). Role of HMPA and DMPU in Lithium Reagent Structure and Reactivity. University of Wisconsin-Madison Chemistry Database. [Link]
-
Safety and Toxicology Comparison: PubChem Database. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). National Center for Biotechnology Information. [Link]
-
Comprehensive Review of Polar Aprotic Solvents: Sowinski, A. F., & Whitesides, G. M. (1979). SN2 displacements using HMPA and DMPU. Journal of Organic Chemistry. [Link]
Precision C-H Activation: The DMPU Additive Protocol
Part 1: Executive Summary & Scientific Rationale
The Challenge: Catalyst Aggregation and Base Solubility
In Transition Metal-Catalyzed C-H activation, particularly the Concerted Metalation-Deprotonation (CMD) pathway, the reaction rate is often throttled by two factors:
-
Insolubility of Inorganic Bases: Carbonate and phosphate bases (
, , ) are poorly soluble in the non-polar solvents (toluene, xylene) often required for high-temperature stability. -
Catalyst Aggregation: Active Pd(II) species, such as Pd(OAc)
, exist as inactive trimers in non-polar media.
The Solution: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)
DMPU acts as a safe, non-carcinogenic alternative to HMPA . It functions as a highly polar aprotic additive that solves both kinetic bottlenecks:
-
"Naked Base" Effect: DMPU solvates alkali metal cations (
, ), separating the ion pair and increasing the basicity/nucleophilicity of the anion (carbonate/pivalate). This accelerates the rate-determining C-H deprotonation step. -
De-aggregation: It coordinates to the Pd center, breaking down trimeric Pd-acetate clusters into active monomeric species
, thereby increasing the effective catalyst concentration.
Part 2: Mechanism of Action (Visualized)
The following diagram illustrates the dual role of DMPU in the CMD catalytic cycle.
Figure 1: Mechanistic intervention of DMPU in the C-H activation cycle, highlighting catalyst monomerization and base activation.
Part 3: Application Note - Case Study
Reaction Class: Direct C-H Arylation of Polyfluoroarenes and Heteroarenes. Target Substrate: Pentafluorobenzene / Benzothiazole. Coupling Partner: Aryl Bromides/Iodides.
Comparative Solvent Screening Data
The table below demonstrates the impact of DMPU as an additive in the arylation of pentafluorobenzene with bromobenzene (2 mol% Pd(OAc)
| Solvent System | Additive (20% v/v) | Yield (12h) | Observation |
| Toluene (Pure) | None | < 10% | Black Pd precipitation (catalyst death). |
| Toluene | DMPU | 88% | Homogeneous dark red solution. |
| Toluene | DMF | 45% | Moderate conversion, some Pd black. |
| Toluene | HMPA | 90% | High yield, but severe safety risk . |
| 1,4-Dioxane | None | 35% | Poor base solubility. |
Part 4: Detailed Experimental Protocol
Protocol ID: CHA-DMPU-001
Title: Pd-Catalyzed C-H Arylation of Electron-Deficient Arenes using DMPU Scale: 1.0 mmol (Standard Bench Scale)
Materials & Reagents
-
Catalyst: Palladium(II) Acetate (
) [CAS: 3375-31-3] - Store in desiccator. -
Ligand: Triphenylphosphine (
) or (for difficult substrates). -
Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) [CAS: 7226-23-5] - Must be dry/distilled.
-
Base: Potassium Carbonate (
) - Micronized and dried at 120°C overnight. -
Solvent: Toluene (Anhydrous).
-
Substrate: Pentafluorobenzene (or Benzothiazole).
-
Coupling Partner: 4-Bromoanisole.
Setup Workflow (Graphviz)
Figure 2: Operational workflow for setting up the moisture-sensitive C-H activation reaction.
Step-by-Step Procedure
Step 1: Catalyst & Base Preparation
-
In a 20 mL oven-dried crimp-cap vial (or Schlenk tube) equipped with a magnetic stir bar, add:
- (4.5 mg, 0.02 mmol, 2 mol%)
- (10.5 mg, 0.04 mmol, 4 mol%) [Note: Ligand choice depends on substrate]
- (276 mg, 2.0 mmol, 2.0 equiv)
-
Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3 times).
Step 2: Solvent & Substrate Addition 3. Via syringe, add Anhydrous Toluene (2.0 mL). 4. Add DMPU (0.5 mL). [Critical: Maintain a 4:1 Toluene:DMPU ratio] 5. Add the Aryl Bromide (1.0 mmol, 1.0 equiv). 6. Add the C-H Substrate (e.g., Pentafluorobenzene) (1.5 mmol, 1.5 equiv). [Excess is used to drive kinetics]
Step 3: Reaction & Monitoring 7. Place the vial in a pre-heated aluminum heating block at 110°C . 8. Stir vigorously (1000 RPM). High stirring is crucial for heterogeneous base reactions. 9. Visual Check: The reaction should turn from yellow/orange to a dark red/brown homogeneous solution.
- If black precipitate forms immediately: Oxygen ingress occurred. Abort.
- Monitor by GC-MS or TLC at 4 hours and 12 hours.
Step 4: Work-up
11. Cool to room temperature.
12. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite/Silica to remove inorganic salts and Pd residue.
13. Wash the filtrate with Water (3 x 10 mL) to remove DMPU. [Note: DMPU is water-soluble; thorough washing is required to prevent it from streaking on columns.]
14. Dry over
Part 5: Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| Pd Black Formation | Catalyst decomposition due to lack of stabilization or | Increase DMPU ratio to 30%. Ensure strict Argon atmosphere. Add 10 mol% Pivalic Acid (PivOH) as a co-catalyst (CMD shuttle). |
| Low Conversion | Base insolubility or low temperature. | Switch base to |
| DMPU in NMR | Incomplete aqueous workup. | DMPU has distinct signals (Me at ~2.7 ppm). Wash organic layer with 1M HCl (if product is acid stable) or brine (5x). |
| Regioselectivity Issues | C-H activation occurring at wrong site. | DMPU is non-innocent; it increases the "nakedness" of the base. Switch to a less polar solvent (pure Xylene) or use a sterically bulky carboxylate ligand. |
Part 6: Safety & Handling
-
DMPU vs. HMPA: While DMPU is not a potent carcinogen like HMPA, it is a suspected teratogen and reproductive toxin.
-
PPE: Always wear nitrile gloves, lab coat, and safety glasses.
-
Ventilation: Handle all open containers of DMPU in a fume hood.
-
Waste: Dispose of DMPU-containing aqueous waste in the appropriate solvent waste stream (do not pour down the drain).
References
- DMPU as a Substitute for HMPA: Title: "1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a Substitute for Hexamethylphosphoramide (HMPA)" Source:Chimia1985, 39, 147.
-
C-H Arylation Mechanism (CMD)
- Title: "Concerted Metalation-Deprotonation (CMD)
- Source:Chem. Rev.2011, 111, 1315.
-
URL:[Link]
-
DMPU in Pd-Catalyzed Arylation of Polyfluoroarenes
- Title: "Palladium-Catalyzed Direct Arylation of Pentafluorobenzene with Aryl Halides"
- Source:J. Am. Chem. Soc.2006, 128, 581. (Foundational work by Fagnou utilizing polar additives).
-
URL:[Link]
-
Role of Additives in C-H Activation
- Safety Data (DMPU)
Sources
The Role of N,N'-Dimethylpropyleneurea (DMPU) in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Re-evaluating Solvent Selection in Modern Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the choice of solvent is a critical parameter that can profoundly influence reaction efficiency, product purity, and the overall safety and sustainability of a synthetic route. For decades, polar aprotic solvents like dimethylformamide (DMF) and the highly effective but carcinogenic hexamethylphosphoramide (HMPA) have been mainstays in the synthesis of complex organic molecules.[1][2] However, increasing regulatory scrutiny and a growing emphasis on green chemistry have necessitated the adoption of safer, yet equally potent, alternatives.[1][3]
Enter N,N'-Dimethylpropyleneurea (DMPU), a cyclic urea that has emerged as a superior polar aprotic solvent for a wide array of challenging chemical transformations.[4][5] With a high boiling point, excellent solvating power for both organic and inorganic compounds, and a significantly more favorable safety profile compared to its predecessors, DMPU is an invaluable tool for researchers and drug development professionals.[1][6][7] Its ability to stabilize transition states and reactive intermediates often leads to enhanced reaction rates and yields, particularly in nucleophilic substitution reactions.[3][4]
This guide provides an in-depth exploration of DMPU's application in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic rationale for its use, present detailed, field-proven protocols, and offer insights to empower chemists to leverage the full potential of this versatile solvent.
Physicochemical Properties of DMPU: A Comparative Overview
The efficacy of DMPU stems from its unique combination of physical and chemical properties. A comparison with other common polar aprotic solvents highlights its advantages:
| Property | DMPU | HMPA | DMF |
| CAS Number | 7226-23-5 | 680-31-9 | 68-12-2 |
| Molecular Weight | 128.17 g/mol | 179.20 g/mol | 73.09 g/mol |
| Boiling Point | 246 °C | 232 °C | 153 °C |
| Melting Point | -20 °C | 7 °C | -61 °C |
| Density | 1.06 g/mL | 1.03 g/mL | 0.944 g/mL |
| Flash Point | 121 °C | 105 °C | 58 °C |
| Toxicity | Lower toxicity, not classified as a carcinogen[1] | Carcinogenic[1] | Hepatotoxic, reproductive hazard |
| Miscibility | Miscible with water and most organic solvents[5] | Miscible with water and polar organic solvents | Miscible with water and most organic solvents |
Application I: N-Alkylation of Chiral Amines for the Synthesis of Enantiomerically Pure Intermediates
The synthesis of enantiomerically pure amines is a cornerstone of medicinal chemistry, as the chirality of a drug molecule is often intrinsically linked to its pharmacological activity. The monoalkylation of chiral primary amines can be challenging due to the potential for overalkylation and racemization. DMPU has proven to be an excellent solvent for these transformations, promoting high yields and preserving stereochemical integrity.[6]
Scientific Rationale
DMPU's high polarity and aprotic nature effectively solvate the cationic species involved in the transition state of nucleophilic substitution reactions, thereby accelerating the desired N-alkylation. Its ability to disrupt the aggregation of organolithium reagents, when used as bases, can also enhance reactivity. Furthermore, the use of DMPU can lead to cleaner reactions with fewer byproducts compared to other solvents.
Experimental Protocol: Monoalkylation of (R)-1-Phenylethylamine
This protocol describes the N-benzylation of (R)-1-phenylethylamine, a common precursor for chiral ligands and pharmaceutical building blocks.
Materials:
-
(R)-1-Phenylethylamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N'-Dimethylpropyleneurea (DMPU), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (R)-1-phenylethylamine (1.0 eq) in anhydrous DMPU (0.2 M), add anhydrous potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-(R)-1-phenylethylamine.
Data Presentation: N-Alkylation of (R)-1-Phenylethylamine with Various Alkyl Halides
| Alkyl Halide | Product | Yield (%) |
| Benzyl bromide | N-benzyl-(R)-1-phenylethylamine | >90% |
| Isopropyl iodide | N-isopropyl-(R)-1-phenylethylamine | ~85% |
| 2-(Biphenylyl)methyl chloride | N-(2-biphenylyl)methyl-(R)-1-phenylethylamine | ~88% |
Yields are approximate and may vary based on reaction scale and purification.
Workflow Diagram: N-Alkylation of a Chiral Amine
Caption: Workflow for the N-alkylation of a chiral primary amine using DMPU as a solvent.
Application II: Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a common method for pyrazole synthesis, and DMPU can serve as an effective solvent for this transformation.[3]
Scientific Rationale
DMPU's high boiling point allows for conducting these reactions at elevated temperatures if required, although many proceed at room temperature. Its excellent solvating ability for both the diketone and hydrazine starting materials ensures a homogeneous reaction mixture, leading to efficient cyclization. Furthermore, the addition of an acid catalyst, such as HCl, in DMPU can accelerate the dehydration steps, leading to higher yields in shorter reaction times.[3]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol details the synthesis of a pyrazole derivative from a 1,3-diketone and phenylhydrazine.
Materials:
-
1,3-Diketone (e.g., 1-phenyl-1,3-butanedione)
-
Phenylhydrazine hydrochloride
-
N,N'-Dimethylpropyleneurea (DMPU)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in DMPU (0.5 M).
-
To this solution, add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Data Presentation: Synthesis of Various Pyrazole Derivatives
| 1,3-Diketone | Hydrazine | Product | Yield (%) |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazole | ~92% |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | ~85% |
| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | ~95% |
Yields are approximate and may vary based on reaction scale and purification.
Reaction Scheme: Pyrazole Synthesis
Caption: General reaction scheme for the synthesis of pyrazole derivatives in DMPU.
Safety and Handling of DMPU
While DMPU is considered a safer alternative to HMPA, it is still a chemical that requires proper handling.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling DMPU.[8][9]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]
-
Storage: Store DMPU in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
-
Disposal: Dispose of DMPU and its waste according to local regulations. It is recommended to treat residues with hydrochloric acid before disposal.
Conclusion
N,N'-Dimethylpropyleneurea (DMPU) stands out as a highly effective and safer polar aprotic solvent for a multitude of applications in pharmaceutical intermediate synthesis. Its unique solvating properties, high thermal stability, and reduced toxicity make it an excellent replacement for carcinogenic solvents like HMPA.[1][2] The protocols detailed in this guide for N-alkylation and pyrazole synthesis demonstrate the practical utility of DMPU in achieving high yields and purity for crucial pharmaceutical building blocks. By understanding the rationale behind its application and adhering to safe handling practices, researchers and drug development professionals can confidently integrate DMPU into their synthetic workflows, paving the way for more efficient, safer, and greener pharmaceutical manufacturing.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). N,N'-Dimethylpropylene Urea: A Superior Solvent for Challenging Chemical Reactions.
- Gosselin, F., et al. (Date not available).
- Juaristi, E., Murer, P., & Seebach, D. (1993, January). Use of N,N′-Dimethylpropyleneurea (DMPU) as Solvent in the Efficient Preparation of Enantiomerically Pure Secondary Amines.
- BenchChem. (2025). A Safer Alternative in the Lab: A Comparative Guide to HMPA and its Replacement, DMPU.
- Grokipedia.
- ChemicalBook. (2019, November 14). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent.
- Watson Noke Scientific. (2013, October 23). DMPU CAS 7226-23-5.
- Shandong Aosen New Material Technology Co., Ltd. (2025, January 3).
- Sigma-Aldrich. (Date not available). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.
- Cole-Parmer. (2005, October 3).
- Alkyl Amines Chemicals Limited. (Date not available). DIMETHYLPROPYLENEUREA(DMPU).
- (1990, December). Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. J Chem Ecol.
- Seebach, D., et al. (Date not available). N,N'-DIMETHYLPROPYLENEUREA.
- Fisher Scientific. (2010, June 28). SAFETY DATA SHEET - Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates [organic-chemistry.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt-Catalyzed Alkylation of Drug-Like Molecules and Pharmaceuticals Using Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of DMPU-Containing Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a common yet challenging aspect of organic synthesis: the separation of N,N'-Dimethylpropyleneurea (DMPU) from reaction products using column chromatography. As a high-boiling, polar aprotic solvent, DMPU is an excellent substitute for the more hazardous HMPA, but its removal requires careful consideration.[1][2][3] This guide is structured to provide practical, field-proven insights to streamline your purification workflows.
Understanding the Challenge: The Physicochemical Properties of DMPU
N,N'-Dimethylpropyleneurea (DMPU) is a cyclic urea utilized as a polar, aprotic solvent in a variety of organic reactions.[2][4] Its physical properties are key to understanding the challenges in its removal:
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| Boiling Point | 246-247 °C | Difficult to remove by standard evaporation techniques.[5] |
| Melting Point | approx. -20 °C | Remains liquid under typical laboratory conditions.[5][6] |
| Density | 1.06 g/mL at 25 °C | Slightly denser than water.[5] |
| Solubility | Miscible with water and most organic solvents.[4][5] | Complicates liquid-liquid extractions for removal. |
| Polarity | High | Tends to adhere strongly to polar stationary phases like silica gel. |
Its high boiling point makes removal under reduced pressure difficult and energy-intensive, while its broad miscibility complicates standard extractive workups.[4][5][7] Therefore, column chromatography is often a necessary purification step, but not without its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: Can I remove DMPU using a standard aqueous workup before my column?
A1: While DMPU is miscible with water, its high polarity can lead to it partitioning into the organic layer, especially if your product is also polar.[4][5] To improve the efficiency of an aqueous wash, consider the following:
-
Use multiple, small-volume washes: Instead of one large wash, use several smaller portions of water or brine to more effectively partition the DMPU into the aqueous phase.[8]
-
Utilize a salt solution: Washing with a saturated solution of lithium chloride (LiCl) can enhance the partitioning of DMPU into the aqueous layer.[9]
-
Back-extraction: After extracting your product into an organic solvent, wash the organic layer with water. Then, back-extract the aqueous washes with a small amount of a non-polar organic solvent to recover any co-extracted product.[10]
Q2: Is it possible to remove DMPU by evaporation on a rotary evaporator?
A2: Due to its very high boiling point (246-247 °C), removing DMPU on a standard rotary evaporator is generally impractical.[5] Achieving the necessary high temperature and low pressure can risk thermal decomposition of the desired product.[11] Azeotropic distillation with a lower boiling point solvent like n-heptane or toluene can be an alternative strategy to consider before chromatography.[11][12]
Q3: Will DMPU interfere with my column chromatography?
A3: Yes, DMPU can significantly interfere. Due to its high polarity, it will have a strong affinity for polar stationary phases like silica gel and may co-elute with polar products. It can also lead to broad peaks and poor separation if not managed correctly.[11]
Q4: What type of stationary phase is best for separating DMPU from my product?
A4: For most applications separating a less polar to moderately polar product from the highly polar DMPU, normal-phase chromatography with silica gel or alumina is the standard choice.[13][14] The highly polar DMPU will have a strong affinity for the stationary phase, allowing less polar products to elute first. For highly polar products, reversed-phase chromatography may be a viable alternative, where the non-polar stationary phase will have less affinity for DMPU, allowing it to elute early.[14]
Troubleshooting Guide for Column Chromatography
This section addresses specific issues you may encounter when running a column with residual DMPU.
Problem 1: My non-polar to moderately polar product is co-eluting with a polar impurity (DMPU).
-
Cause: The eluent system is too polar, causing the DMPU to travel down the column with your product. Polar solvents will more effectively compete for binding sites on the stationary phase, moving all compounds faster.[15]
-
Solution Workflow:
Caption: Workflow for resolving co-elution with DMPU.
-
Expert Tip: Always develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[16][17]
Problem 2: My polar product and DMPU are both stuck at the baseline of the column.
-
Cause: The eluent system is not polar enough to move either your highly polar product or the DMPU off the stationary phase.
-
Solution Workflow:
Caption: Strategy for eluting highly polar compounds.
-
Expert Tip: For very polar compounds, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[14][16] Be cautious not to increase the methanol concentration above 10% in dichloromethane, as it can start to dissolve the silica gel.[18]
Problem 3: The column pressure is high, and the flow rate is very slow.
-
Cause: This could be due to several factors, including the viscosity of the DMPU if a large amount was loaded, or precipitation of the product on the column.
-
Troubleshooting Steps:
-
Reduce Pre-column DMPU: The most effective solution is to remove as much DMPU as possible before chromatography using the aqueous wash methods described in the FAQ.
-
Dry Loading: Instead of loading your sample dissolved in a small amount of solvent (wet loading), adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the dry, impregnated silica to the top of your column. This can prevent the viscous DMPU from clogging the column frit.
-
Check for Precipitation: If your compound is not very soluble in the eluent, it may precipitate at the top of the column. If this occurs, you may need to change your eluent system to one that better solubilizes your compound.[19]
-
Experimental Protocols
Protocol 1: Pre-Chromatography Extractive Workup to Remove Bulk DMPU
This protocol is designed to remove the majority of DMPU from a reaction mixture before purification by column chromatography.
Materials:
-
Reaction mixture containing DMPU
-
Deionized water
-
Saturated sodium chloride (brine) solution or 5% Lithium Chloride (LiCl) solution[8]
-
An appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with the chosen organic extraction solvent.
-
Add an equal volume of 5% LiCl aqueous solution.[8]
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the LiCl solution two more times.
-
Wash the organic layer once with brine to remove any remaining water-soluble impurities.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
-
The resulting crude product will have a significantly reduced DMPU content and is now ready for column chromatography.
Protocol 2: Normal-Phase Column Chromatography for a Moderately Polar Product
This protocol outlines the separation of a moderately polar compound from residual DMPU.
Materials:
-
Crude product containing residual DMPU
-
Silica gel (flash grade)
-
Chromatography column
-
Eluent system (e.g., Hexane/Ethyl Acetate), optimized by TLC
-
Sand
-
Collection tubes
Procedure:
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, slurry the silica gel with the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (if using flash chromatography) and begin collecting fractions.
-
Start with a less polar eluent system to elute your product. The highly polar DMPU should remain adsorbed to the top of the column.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
Once your product has been fully eluted, you can flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to remove the DMPU if you wish to reuse the column, although this is not standard practice.[13]
-
References
- DMPU - Grokipedia. (n.d.).
- A Safer Alternative in the Lab: A Comparative Guide to HMPA and its Replacement, DMPU. (n.d.). Benchchem.
- DIMETHYLPROPYLENEUREA(DMPU). (n.d.). Alkyl Amines Chemicals Limited.
-
DMPU - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
- Exploring DMPU as a Superior Solvent for Polymerization and Material Science. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
-
How best to extract reaction products from high boiling solvents. (2020, September 21). Biotage. Retrieved February 25, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved February 25, 2026, from [Link]
- Stroka, J., Herfort, M., & Schneider, H. (1990). Dimethylpropyleneurea-water mixtures: 1. Physical properties. Journal of Solution Chemistry, 19(8), 743-757.
-
Solvent Removal. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 25, 2026, from [Link]
- Choosing the Right Solvent: DMPU vs. HMPA in Chemical Synthesis. (2026, February 12).
-
How to evaporate high boiling solvents from the reaction mixture. (2022, February 10). ResearchGate. Retrieved February 25, 2026, from [Link]
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Column chromatography - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
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How do organic chemists remove solvents with high boiling points from solution? (2017, June 22). Quora. Retrieved February 25, 2026, from [Link]
- Remove Sticky Reagents. (n.d.).
-
DMPU CAS 7226-23-5. (2013, October 23). Watson Noke Scientific. Retrieved February 25, 2026, from [Link]
- Ebule, R., Mudshinge, S., Nantz, M. H., Mashuta, M. S., Hammond, G. B., & Xu, B. (2019). HCl•DMPU-Assisted One-pot and Metal-free Conversion of Aldehydes to Nitriles. Organic letters, 21(10), 3583–3587.
-
Dimethylpropyleneurea-water mixtures: 1. Physical properties. (n.d.). MPG.PuRe. Retrieved February 25, 2026, from [Link]
-
Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. (2025, August 6). Retrieved February 25, 2026, from [Link]
-
Based catalysis HMPA alternatives. (2021, April 3). Reddit. Retrieved February 25, 2026, from [Link]
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Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 25, 2026, from [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved February 25, 2026, from [Link]
- Acid-Base Extraction. (n.d.).
-
Column chromatography. (n.d.). Columbia University. Retrieved February 25, 2026, from [Link]
-
How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. (2025, September 20). Chemistry Steps. Retrieved February 25, 2026, from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
-
DMF removing. (2021, June 10). Reddit. Retrieved February 25, 2026, from [Link]
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Can anyone suggest a better workup procedure in compound purification for organic synthesis?. (2015, August 29). ResearchGate. Retrieved February 25, 2026, from [Link]
- Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018, August 23).
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved February 25, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 25, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 25, 2026, from [Link]
-
Troubleshooting Chromatogram Problems. (n.d.). Shimadzu Scientific Instruments. Retrieved February 25, 2026, from [Link]
-
Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. (2025, January 19). MDPI. Retrieved February 25, 2026, from [Link]
- Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.).
-
Azeotrope tables - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved February 25, 2026, from [Link]
-
MedChem Tips and Tricks. (2016, February 12). ACSGCIPR. Retrieved February 25, 2026, from [Link]
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Technical Support Center: Vacuum Distillation of 1,3-Dimethyl-1-phenylurea
Welcome to the technical support center for the purification of 1,3-Dimethyl-1-phenylurea via vacuum distillation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth protocols and troubleshooting advice. As a Senior Application Scientist, my goal is to combine theoretical principles with practical, field-tested insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the vacuum distillation of 1,3-Dimethyl-1-phenylurea, with a focus on preventing thermal degradation and ensuring a high-purity product.
Q1: Why is vacuum distillation necessary for purifying 1,3-Dimethyl-1-phenylurea?
Q2: What is the estimated boiling point of 1,3-Dimethyl-1-phenylurea under vacuum?
A2: The precise boiling point under vacuum is dependent on the specific pressure achieved. Using the estimated atmospheric boiling point of its isomer (292°C) as a reference, we can predict the approximate boiling point at reduced pressures using a pressure-temperature nomograph. For example, at a vacuum of 1 mmHg, the boiling point would be significantly lower. It is crucial to use a nomograph or an online calculator to estimate the boiling point for your specific vacuum conditions[4].
Q3: What are the primary decomposition products of 1,3-Dimethyl-1-phenylurea, and how can I avoid their formation?
A3: The thermal decomposition of phenylureas typically proceeds via a four-center pericyclic reaction to yield an isocyanate and an amine[5]. For 1,3-Dimethyl-1-phenylurea, the expected primary decomposition products would be phenyl isocyanate and N,N'-dimethylamine. To avoid this, the distillation should be conducted at the lowest possible temperature, which requires a high vacuum. It is also essential to minimize the residence time of the compound at high temperatures.
Q4: Can I use a standard simple distillation setup for this procedure?
A4: A standard simple distillation setup is not recommended. For high-boiling and air-sensitive compounds, a short-path distillation apparatus is preferable. This design minimizes the distance the vapor has to travel, reducing condensation on the glass surfaces and improving the efficiency of the distillation. All ground glass joints should be well-sealed to maintain a high vacuum.
Recommended Vacuum Distillation Protocol
This protocol is designed to minimize thermal stress on 1,3-Dimethyl-1-phenylurea, thereby preserving its integrity and maximizing the yield of the purified product.
Pre-Distillation Preparation:
-
Material Purity: Ensure the crude 1,3-Dimethyl-1-phenylurea is as dry as possible. The presence of water or other volatile impurities can interfere with the vacuum and the distillation process.
-
Apparatus: Use a clean, dry, and leak-free short-path vacuum distillation apparatus. All ground glass joints should be lubricated with a high-vacuum grease.
-
Heating: A heating mantle with a stirrer is recommended for uniform heating of the distillation flask. A magnetic stir bar in the flask will prevent bumping and ensure even boiling.
-
Vacuum Source: A high-performance vacuum pump capable of achieving pressures of ≤ 1 mmHg is ideal. A cold trap should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
Step-by-Step Distillation Procedure:
-
Assembly: Assemble the short-path distillation apparatus as shown in the diagram below.
-
Charging the Flask: Charge the distillation flask with the crude 1,3-Dimethyl-1-phenylurea, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.
-
Initiating Vacuum: Start the cooling water flow to the condenser. Begin to slowly and carefully evacuate the system. Monitor the pressure using a manometer.
-
Heating: Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently while stirring.
-
Fraction Collection: The temperature of the vapor will rise as the compound begins to distill. Collect any low-boiling impurities as a forerun in the initial receiving flask. Once the vapor temperature stabilizes at the expected boiling point of 1,3-Dimethyl-1-phenylurea (as estimated by a nomograph), switch to a clean receiving flask to collect the main fraction.
-
Monitoring: Throughout the distillation, closely monitor the temperature, pressure, and appearance of the distillate. A consistent boiling point and a colorless distillate are indicators of a successful purification.
-
Termination: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly and carefully releasing the vacuum. Releasing the vacuum on a hot system can cause oxidation of the product.
-
Product Handling: The purified 1,3-Dimethyl-1-phenylurea should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Visual Workflow for Vacuum Distillation Setup
Troubleshooting Guide
This guide provides solutions to common problems encountered during the vacuum distillation of 1,3-Dimethyl-1-phenylurea.
Q: My product in the distillation flask is turning dark, and the distillate is yellow. What is happening?
A: This is a classic sign of thermal decomposition. The high temperature is causing the 1,3-Dimethyl-1-phenylurea to break down.
-
Immediate Action: Reduce the temperature of the heating mantle immediately.
-
Solution:
-
Improve Vacuum: Check your system for leaks. A lower pressure will allow you to distill at a lower temperature.
-
Reduce Temperature: Operate at the lowest possible temperature that allows for a reasonable distillation rate.
-
Faster Distillation: If the distillation is proceeding too slowly, consider if a slightly higher vacuum could be achieved to speed up the process at a safe temperature.
-
Q: I can't achieve a high vacuum, and the pressure keeps fluctuating. What should I do?
A: Unstable vacuum is usually due to leaks in the system or outgassing of volatile impurities.
-
Solution:
-
Check for Leaks: Systematically check all ground glass joints, tubing connections, and the cold trap seals. Re-grease joints if necessary.
-
Degas the Sample: Low-boiling impurities or residual solvents in your crude material can vaporize and increase the pressure. You can try holding the system under vacuum at a low temperature (before distillation begins) to remove these volatiles.
-
Pump Maintenance: Ensure your vacuum pump oil is clean and the pump is in good working order.
-
Q: The material in the distillation flask is bumping violently, even with a stir bar. Why is this happening?
A: Bumping occurs when the liquid becomes superheated and then boils suddenly.
-
Solution:
-
Stirring: Ensure the magnetic stirrer is functioning correctly and providing vigorous agitation.
-
Even Heating: Use a sand bath or a well-fitting heating mantle to ensure even heat distribution. Avoid hot spots.
-
Boiling Chips: In addition to stirring, you can add a few new, unused boiling chips to the flask before starting the distillation. Never add boiling chips to a hot liquid.
-
Q: The yield of my distilled product is very low. What are the possible reasons?
A: Low yield can be caused by decomposition, incomplete distillation, or mechanical losses.
-
Solution:
-
Check for Decomposition: If the residue in the distillation flask is dark and tarry, decomposition is a likely cause. Follow the advice for product discoloration.
-
Ensure Complete Distillation: Make sure you have distilled all the product. The rate of distillation will slow significantly as the flask nears dryness.
-
Check the Cold Trap: Some of your product may have been carried over into the cold trap if the distillation was too rapid or the vacuum was too high for the temperature.
-
Troubleshooting Decision Tree
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂O | PubChem[6] |
| Molar Mass | 164.20 g/mol | PubChem[6] |
| Melting Point | Not available | |
| Atmospheric Boiling Point (estimated) | ~292 °C (based on isomer Fenuron) | ChemicalBook[1] |
| Appearance | Solid | |
| CAS Number | 938-91-0 | PubChem[6] |
References
-
Some calculations for organic chemists: boiling point variation, Boltzmann factors and the Eyring equation. ScienceDirect. Available at: [Link]
-
Vacuum distillation. Wikipedia. Available at: [Link]
-
Vacuum distillation. RSC Education. Available at: [Link]
-
Substituted ureas. Digital Commons @ NJIT. Available at: [Link]
-
Chemical Properties of 1,3-dimethyl-1-phenylurea (CAS 938-91-0). Cheméo. Available at: [Link]
-
5.4B: Predicting the Boiling Temperature. Chemistry LibreTexts. Available at: [Link]
-
Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOCDirective and Risk Assessment in General. PMC. Available at: [Link]
-
Micro-boiling point measurement. University of Calgary. Available at: [Link]
-
1,3-DIMETHYLUREA. Ataman Kimya. Available at: [Link]
-
Theoretical Study of the Thermal Decomposition of Urea Derivatives. Semantic Scholar. Available at: [Link]
-
1,3-Dimethyl-1-phenylurea. PubChem. Available at: [Link]
-
1,3-dimethyl-1-phenylurea. NIST WebBook. Available at: [Link]
-
Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Chemos GmbH&Co.KG. Available at: [Link]
Sources
- 1. FENURON CAS#: 101-42-8 [m.chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. 1,3-dimethyl-1-phenylurea (CAS 938-91-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,3-Dimethyl-1-phenylurea | C9H12N2O | CID 70317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
yield comparison of alkylation reactions in DMPU vs THF
A Publish Comparison Guide for Synthetic Chemists
Executive Summary: For decades, HMPA (Hexamethylphosphoramide) was the gold standard additive for enhancing nucleophilicity in alkylation reactions, despite its severe carcinogenicity.[1] DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) has emerged as the primary non-carcinogenic alternative.[1]
This guide objectively compares the performance of DMPU versus THF (Tetrahydrofuran) in alkylation reactions. While THF is the standard baseline solvent, it often fails to support the alkylation of sterically hindered or aggregated enolates. DMPU acts as a Lewis basic co-solvent that disrupts ion pairs, significantly boosting yields in difficult transformations, often matching HMPA’s performance with a superior safety profile.
Mechanistic Basis: The "Naked" Enolate Effect
To understand why DMPU improves yields over THF, one must look at the solution-phase structure of the reactive species.
The Problem with THF: Tight Ion Pairs
In pure THF, lithium enolates (generated by LDA or LiHMDS) often exist as tetrameric aggregates or tight ion pairs . The lithium cation (
The DMPU Solution: Solvent-Separated Ion Pairs
DMPU is a cyclic urea with high dielectric constant and strong Lewis basicity. It coordinates aggressively to the lithium cation. When added to THF (typically 10–20% v/v), DMPU displaces the enolate oxygen from the lithium coordination sphere. This creates a "Loose" or "Solvent-Separated" Ion Pair , effectively "undressing" the enolate anion. The resulting "naked" enolate is significantly more nucleophilic and reactive toward alkyl halides.
Visualizing the Solvation Effect
Figure 1: Mechanistic transition from tight ion pairs in THF to reactive naked enolates upon DMPU addition.
Comparative Yield Data
The following data aggregates head-to-head comparisons of alkylation reactions performed in THF alone, THF with HMPA (the toxic benchmark), and THF with DMPU.
Case Study 1: Enolate Alkylation of Cyclohexanone
Reaction: Deprotonation of cyclohexanone with LDA followed by addition of Methyl Iodide (MeI).
| Solvent System | Yield (%) | Notes |
| THF (Control) | < 60% | Significant poly-alkylation and unreacted starting material due to aggregation. |
| THF / HMPA | 90% | Historical benchmark.[1] Fast, clean mono-alkylation.[2] |
| THF / DMPU | 85% | Comparable performance. Slightly lower yield but eliminates cancer risk. |
Case Study 2: Alkylation of 2-Nitropropane
Reaction: C-alkylation of the sodium salt of 2-nitropropane (a difficult, sterically sensitive nucleophile).
| Solvent System | Yield (%) | Efficiency Rating |
| HMPA | 95% | Excellent |
| DMPU | 93% | Near-Identical. DMPU is a drop-in replacement here. |
| THF | ~40% | Poor solubility of the nitronate salt; sluggish reaction. |
Case Study 3: Terminal Alkyne Alkylation
Reaction: Lithiation of 1-decyne followed by reaction with 1-bromobutane.
| Solvent System | Yield (%) | Observation |
| THF | 20-40% | Reaction stalls. Alkyl bromides are not electrophilic enough for aggregated lithium acetylides. |
| THF / DMPU | 78% | DMPU accelerates the |
| THF / HMPA | 82% | Marginally better than DMPU, but requires hazmat protocols. |
Critical Note on Stereoselectivity: While DMPU matches HMPA in yield, it does not always match stereoselectivity. In Seebach’s alkylation of tartrates , HMPA favored one diastereomer (>90:10), while DMPU shifted the ratio significantly (37:63 in some conditions).[3] Always re-validate diastereomeric ratios (dr) when switching from HMPA to DMPU.
Experimental Protocols
Protocol A: Standard Enolate Alkylation with DMPU
Use this protocol for ketones, esters, or nitriles that fail to react in pure THF.
Reagents:
-
Substrate (e.g., Cyclohexanone): 1.0 equiv
-
LDA (Lithium Diisopropylamide): 1.1 equiv
-
Alkyl Halide (e.g., Benzyl Bromide): 1.2 equiv
-
DMPU: 4.0 equiv (approx. 10-20% of total solvent volume)
-
THF: Anhydrous
Workflow:
-
Enolization: In a flame-dried flask under Argon, cool THF (0.5 M concentration relative to substrate) to -78°C. Add LDA.
-
Substrate Addition: Add the ketone dropwise. Stir for 30-60 mins at -78°C to form the enolate.
-
DMPU Addition (The Key Step): Add neat DMPU slowly to the cold enolate solution.
-
Why? Adding DMPU after enolization but before the electrophile breaks up the aggregates immediately prior to reaction.
-
Observation: The solution may change clarity or color as aggregates dissolve.
-
Time: Stir for 10-15 minutes to allow equilibration (solvation of Li+).
-
-
Alkylation: Add the alkyl halide.
-
Warm Up: Allow the reaction to warm to 0°C or Room Temperature (RT) depending on the electrophile's reactivity.
-
Iodides: React at -78°C to -40°C.
-
Bromides:[4] Usually require warming to 0°C.
-
-
Quench: Pour into saturated
. -
Workup: Extract with EtOAc. Crucial: Wash the organic layer 3x with water or LiCl solution to remove the water-soluble DMPU.
Protocol B: Removing DMPU (The "Wash" Technique)
DMPU has a high boiling point (246°C) and cannot be removed by rotary evaporation.
-
Method: DMPU is highly water-soluble.
-
Step: After reaction, dilute with ether/EtOAc. Wash aggressively with water (3 times) and brine (1 time).
-
Validation: Check TLC. If DMPU persists (UV active spot at baseline), wash with 1M HCl (if product is acid stable).
Decision Guide: When to use DMPU?
Not every reaction needs DMPU.[5] Use this logic flow to save resources and simplify workup.
Figure 2: Decision matrix for solvent selection in alkylation reactions.
Safety & Handling Profile
| Feature | HMPA | DMPU | THF |
| Carcinogenicity | Proven Human Carcinogen | Not Classified (Suspected Reprotoxin) | Suspected (Confirmed Animal Carcinogen) |
| Toxicity | High (Mutagenic) | Moderate (Irritant) | Low (Narcotic at high conc.) |
| Vapor Pressure | Low | Low | High (Flammable) |
| PPE Requirement | Full Hazmat / Glove Box | Standard Fume Hood / Nitrile Gloves | Standard Fume Hood |
References
-
Replacement of Carcinogenic Solvent HMPA by DMI in Insect Sex Pheromone Synthesis. Journal of Chemical Ecology. Comparison of HMPA, DMPU, and DMI in alkyne alkylation.
-
A Safer Alternative in the Lab: A Comparative Guide to HMPA and its Replacement, DMPU. BenchChem. Detailed yield comparisons for nitropropane and enolate alkylations.
-
Effect of Solvent on Aggregation and Reactivity of Lithium Enolates. Organic Letters. Mechanistic analysis of aggregation states in THF vs coordinating solvents.
-
Alkylation of Lithiated Dimethyl Tartrate Acetonide. Beilstein Journal of Organic Chemistry. Discusses the stereoselectivity divergence between HMPA and DMPU (Seebach's protocol).
-
DMPU: A Superior Solvent for Challenging Chemical Reactions. Ningbo Inno Pharmchem.[6] Technical data on physical properties and solubility.[1][6][7][8]
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
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- 8. ethz.ch [ethz.ch]
A Researcher's Guide to the Spectroscopic Comparison of Metal-DMPU Complexes
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between metal ions and ligands is paramount. This guide provides an in-depth spectroscopic comparison of metal complexes involving 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), a versatile and sterically demanding aprotic polar solvent and ligand. By synthesizing technical accuracy with field-proven insights, this document will explore the causality behind experimental choices and provide self-validating protocols for the characterization of these important coordination compounds.
Introduction to DMPU as a Ligand
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a cyclic urea that has gained significant attention as a less toxic alternative to the carcinogenic solvent hexamethylphosphoramide (HMPA).[1] Its utility extends beyond its role as a solvent; DMPU is an effective coordinating ligand for a wide range of metal ions.[1] Key properties of DMPU that influence its coordination chemistry include its high dipole moment, high permittivity, and significant electron-pair donating ability.[1][2]
A defining characteristic of DMPU is its "space-demanding" nature. The two methyl groups adjacent to the coordinating oxygen atom create significant steric hindrance, which often leads to the formation of metal complexes with lower coordination numbers than those observed with less bulky ligands.[3][4][5] This steric constraint can significantly alter the chemical reactivity and spectroscopic properties of the resulting metal complexes.[1][4]
Synthesis of Metal-DMPU Complexes
The synthesis of metal-DMPU complexes is typically achieved through the direct reaction of a metal salt with DMPU, which can act as both the solvent and the ligand. The choice of metal salt (e.g., chlorides, perchlorates, triflates) and reaction conditions (e.g., temperature, stoichiometry) can influence the final product.
Experimental Protocol: General Synthesis of a Metal-DMPU Complex
-
Preparation of Reactants: A solution of the desired metal salt (e.g., LaCl₃·6H₂O) is prepared in a suitable solvent, often an alcohol like ethanol.[6] A stoichiometric amount of DMPU is dissolved in the same solvent.
-
Reaction: The DMPU solution is added to the metal salt solution under constant stirring. The reaction mixture is then heated under reflux for a specified period (e.g., 4 hours) to ensure complete complexation.[6]
-
Isolation of the Complex: The resulting solution is concentrated by evaporation. The pH may be adjusted to facilitate precipitation of the complex.[6]
-
Purification: The precipitated solid is collected by filtration, washed with a cold, non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.[6]
Caption: General workflow for the synthesis of metal-DMPU complexes.
Spectroscopic Characterization and Comparison
A multi-technique spectroscopic approach is essential for the comprehensive characterization of metal-DMPU complexes. This section will detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with X-ray crystallography for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamics of metal-DMPU complexes. Both ¹H and ¹³C NMR are routinely used to confirm the coordination of DMPU to the metal center.
Causality of Experimental Choices: The choice of deuterated solvent is critical and depends on the solubility of the complex. Common solvents include CDCl₃, DMSO-d₆, and CD₃CN.[7] The chemical shifts of the DMPU protons and carbons will change upon coordination to a metal ion. The magnitude and direction of this shift provide insights into the electronic environment of the ligand. For paramagnetic metal complexes, the NMR signals may be significantly broadened or shifted, providing information about the metal's electronic structure.
Comparative Data:
| Nucleus | Free DMPU (δ, ppm) | Coordinated DMPU (δ, ppm) - Typical Shift |
| ¹H (N-CH ₃) | ~2.7 | Downfield shift |
| ¹H (-CH ₂-) | ~1.8, ~3.1 | Downfield shift |
| ¹³C (C=O) | ~165 | Downfield shift |
| ¹³C (N-C H₃) | ~35 | Downfield shift |
| ¹³C (-C H₂-) | ~20, ~48 | Downfield shift |
| Note: Exact chemical shifts can vary depending on the metal ion, counter-ion, and solvent.[7] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the metal-DMPU complex (typically 5-10 mg) in a suitable deuterated solvent (0.5-0.7 mL).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer of appropriate field strength. For quantitative analysis, ensure complete relaxation of the nuclei between scans.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals to determine the stoichiometry of the complex. Compare the chemical shifts of the complex to that of free DMPU to confirm coordination.
Caption: Workflow for NMR analysis of metal-DMPU complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the coordination mode of the DMPU ligand. The C=O stretching vibration is a sensitive probe of the metal-ligand interaction.
Causality of Experimental Choices: Coordination of the DMPU ligand to a metal ion occurs through the carbonyl oxygen atom. This donation of electron density from the oxygen to the metal weakens the C=O double bond, resulting in a decrease in the stretching frequency (a redshift). The magnitude of this shift is indicative of the strength of the metal-oxygen bond. Samples are typically prepared as KBr pellets or as a mull to avoid solvent interference.[8]
Comparative Data:
| Complex Type | ν(C=O) (cm⁻¹) | Δν(C=O) (cm⁻¹) (from free DMPU) | Reference |
| Free DMPU | ~1650 | - | [9] |
| Lanthanide(III)-DMPU | 1605–1615 | ~35-45 | |
| Transition Metal-DMPU | Varies | Typically 20-100 | [10] |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk. Alternatively, prepare a Nujol mull.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational bands of the DMPU ligand. The most significant band to analyze is the C=O stretch. Compare the position of the ν(C=O) band in the complex to that of free DMPU to determine the shift upon coordination.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal-DMPU complex. The nature of these transitions depends on whether the metal is a transition metal or a lanthanide.
Causality of Experimental Choices: For transition metal complexes, the spectra are dominated by d-d transitions and charge-transfer bands.[11][12] The energy and intensity of these bands are influenced by the coordination geometry and the ligand field strength of DMPU. For lanthanide complexes, the spectra show sharp, less intense f-f transitions, which are less affected by the ligand environment.[13][14] The choice of solvent is important as it must not absorb in the region of interest.
Comparative Data:
| Metal Type | Typical Transitions | Spectral Features |
| Transition Metals | d-d transitions, Ligand-to-Metal Charge Transfer (LMCT), Metal-to-Ligand Charge Transfer (MLCT) | Broad absorption bands in the visible and near-UV regions.[11][15][16] |
| Lanthanides | f-f transitions | Sharp, narrow absorption bands, often with low molar absorptivity.[13][14] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the metal-DMPU complex in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-1100 nm).
-
Data Analysis: Identify the absorption maxima (λmax) and calculate the molar absorptivity (ε). For transition metal complexes, the position of the d-d bands can be used to determine the ligand field splitting energy.
Caption: Relationship between spectroscopic techniques and the information obtained.
X-ray Crystallography
While spectroscopic methods provide valuable information, single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.[17] Studies on metal-DMPU complexes have revealed a variety of coordination numbers and geometries, often influenced by the steric bulk of the DMPU ligand.[3][4][5][18] For instance, lanthanoid(III) ions have been shown to be seven-coordinate in DMPU solution but six-coordinate in the solid state.[4][19]
Conclusion
The spectroscopic comparison of metal-DMPU complexes requires a multi-faceted approach. NMR spectroscopy provides crucial information about the solution-state structure, while IR spectroscopy confirms the coordination mode of the DMPU ligand. UV-Vis spectroscopy offers insights into the electronic structure of the metal center. When combined with the definitive structural data from X-ray crystallography, these techniques provide a comprehensive understanding of the coordination chemistry of this sterically demanding and versatile ligand. This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of novel metal-DMPU complexes, enabling a deeper understanding of their structure-property relationships.
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Safety Operating Guide
Mastering the Safe Handling of 1,3-Dimethyl-1-phenylurea: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, a deep and practical understanding of chemical safety is not just a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling of 1,3-Dimethyl-1-phenylurea, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory. Here, we will delve into the "why" behind the "how," ensuring that every step you take is informed by a robust understanding of the potential hazards and the engineering and personal protective measures designed to mitigate them.
Understanding the Hazard Profile of 1,3-Dimethyl-1-phenylurea
1,3-Dimethyl-1-phenylurea is a solid chemical that, according to its Safety Data Sheet (SDS), is harmful if swallowed and poses a risk to aquatic life.[1] While it is not classified as a skin or eye irritant, the enrichment of fine dust can lead to the danger of a dust explosion.[1] The toxicological data for many substituted phenylureas, a class of compounds to which 1,3-Dimethyl-1-phenylurea belongs, is not extensive, but some have been shown to have potential health effects.[2][3][4] Therefore, a cautious and well-informed approach to handling is paramount.
The primary routes of exposure are inhalation of the dust, ingestion, and to a lesser extent, skin contact. The key to safe handling lies in minimizing the generation of airborne dust and preventing contact with the substance.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls such as fume hoods and proper ventilation are the first and most important line of defense, the correct selection and use of Personal Protective Equipment (PPE) is critical for safeguarding against residual risks. The following table outlines the recommended PPE for handling 1,3-Dimethyl-1-phenylurea in various laboratory settings.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid | Double-gloving with nitrile gloves (minimum 4 mil thickness) is recommended. | Chemical safety goggles with side shields. A face shield should be worn if there is a significant risk of splashing or dust generation. | A NIOSH-approved N95 or P100 particulate respirator is required.[5] For extended or high-exposure tasks, a powered air-purifying respirator (PAPR) with a particulate filter should be considered.[1][6] | A fully-buttoned lab coat. Consider a chemical-resistant apron if handling larger quantities. |
| Preparing Solutions | Nitrile gloves (minimum 4 mil thickness). | Chemical safety goggles. A face shield is recommended when handling larger volumes or if there is a risk of splashing. | A NIOSH-approved N95 or P100 particulate respirator should be worn until the solid is fully dissolved. | A fully-buttoned lab coat. |
| General Handling in Solution | Nitrile gloves (minimum 4 mil thickness). | Chemical safety goggles. | Not generally required if handled in a well-ventilated area or fume hood. | A fully-buttoned lab coat. |
The Rationale Behind the Recommendations
-
Eye and Face Protection: Chemical safety goggles are essential to protect the eyes from dust particles. A face shield provides broader protection for the face from splashes and airborne dust.
-
Respiratory Protection: The potential for fine dust to become airborne and the risk of a dust explosion necessitate the use of respiratory protection.[1][7] An N95 or P100 respirator will filter out fine particulates.[6][8] For situations with higher potential for dust generation or for longer duration tasks, a PAPR offers a higher level of protection and can be more comfortable for the user.[1]
-
Protective Clothing: A lab coat is standard laboratory practice to protect personal clothing and skin from contamination.
Operational Plans: Step-by-Step Guidance for Safe Handling
A systematic approach to handling 1,3-Dimethyl-1-phenylurea is crucial for minimizing exposure and ensuring a safe working environment.
Pre-Handling Checklist:
-
Review the SDS: Always consult the most recent Safety Data Sheet for 1,3-Dimethyl-1-phenylurea before beginning any work.
-
Designate a Handling Area: Whenever possible, handle the solid chemical in a designated area, such as a chemical fume hood or a glove box, to contain any dust.[9]
-
Assemble all PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare for Spills: Have a spill kit readily accessible that is appropriate for solid chemical spills.
Weighing and Transferring the Solid: A Workflow for Minimizing Dust
Caption: Workflow for weighing and transferring solid 1,3-Dimethyl-1-phenylurea.
Preparing Solutions:
-
Work in a Fume Hood: All steps involving the solid should be performed in a certified chemical fume hood to control dust.
-
Add Solid to Liquid: To minimize dust generation, slowly add the weighed 1,3-Dimethyl-1-phenylurea to the solvent, rather than the other way around.
-
Gentle Agitation: Use gentle swirling or a magnetic stirrer on a low setting to dissolve the solid. Avoid vigorous shaking that could aerosolize the solution.
-
Ensure Complete Dissolution: Visually confirm that all the solid has dissolved before removing the container from the fume hood.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 1,3-Dimethyl-1-phenylurea and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste 1,3-Dimethyl-1-phenylurea should be collected in a clearly labeled, sealed container designated for solid chemical waste.[9][10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[9] Collect these in a separate, labeled bag or container.
-
Liquid Waste: Solutions containing 1,3-Dimethyl-1-phenylurea should be collected in a designated, sealed container for liquid hazardous waste. Do not pour down the drain.[9]
Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with the full chemical name "1,3-Dimethyl-1-phenylurea" and the words "Hazardous Waste".[11]
-
Secure Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
Final Disposal:
-
Licensed Disposal Service: Arrange for the collection and disposal of all 1,3-Dimethyl-1-phenylurea waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][11]
Caption: Decision-making process for the disposal of 1,3-Dimethyl-1-phenylurea waste.
By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely handle 1,3-Dimethyl-1-phenylurea in your laboratory, contributing to a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
